3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Overview
Description
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Chemical Building Blocks for Heterocycles : Pyrazole derivatives serve as vital building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their importance in medicinal chemistry. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives have been highlighted for their reactivity and utility in generating diverse heterocyclic structures, which are crucial for developing novel therapeutic agents (Gomaa & Ali, 2020).
Hybrid Catalysts in Synthesis : The application of hybrid catalysts in synthesizing pyrazole-based scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, underscores the adaptability of pyrazole derivatives in medicinal chemistry. These catalysts facilitate the development of complex molecules that could serve as lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).
Therapeutic Applications of Pyrazole Derivatives
Anticancer Activity : Research on pyrazoline derivatives has demonstrated their potential as anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, highlighting the role of pyrazole moieties in developing novel anticancer compounds (Ray et al., 2022).
Broad Pharmacological Activities : Pyrazoline derivatives are known for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This versatility makes them valuable scaffolds in drug design and discovery, offering a plethora of therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Piperidine derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit protein kinase B (PKB or Akt), a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, it affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (PKB), binding to the enzyme’s active site and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, the compound’s interaction with cAMP-phosphodiesterase results in increased levels of cyclic AMP, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIZYYVOFRBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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